molecular formula C9H8N2O4 B15301303 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15301303
M. Wt: 208.17 g/mol
InChI Key: PZCHBANEOHLTNU-UHFFFAOYSA-N
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Description

5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a specialized heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in pharmaceutical development known for its versatility as a bioisostere for carboxylic acids, esters, and carboxamides . The integration of the furan moiety further enhances its potential for creating novel bioactive molecules, as furan-containing compounds are frequently explored in antimicrobial and antitumor agent development . This reagent holds significant value in anticancer research, as 3,5-disubstituted-1,2,4-oxadiazole analogs have been identified as activators of caspases and inducers of apoptosis, presenting a promising mechanism for oncology therapeutics . Concurrently, its structural similarity to furan-oxadiazole derivatives described in antimicrobial studies suggests potential for designing new anti-infective agents . The presence of the carboxylic acid functional group provides a reactive handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies and library synthesis aimed at optimizing pharmacological properties . Researchers can leverage this compound to develop novel small-molecule inhibitors targeting various disease pathways. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h1-2,5H,3-4H2,(H,12,13)

InChI Key

PZCHBANEOHLTNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile to form the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Regiochemistry : The ethylfuran-3-yl isomer in differs in furan substitution position, which may alter electronic distribution and steric interactions.
  • Electron-Withdrawing Groups : Fluorine substituents in enhance metabolic stability and electronegativity, favoring target engagement in electron-rich environments.

Q & A

Q. What analytical techniques are recommended for characterizing 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid?

Researchers should employ a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : To confirm the presence of the furan ring (δ 6.3–7.4 ppm for furan protons) and oxadiazole moiety (δ 8.5–9.0 ppm for carboxylic acid protons).
  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for carboxylic acid) and C-O-C vibrations (~1250 cm⁻¹ for oxadiazole).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystallographic validation of the 3D structure, if crystalline forms are obtainable .

Q. What synthetic routes are reported for this compound?

While direct synthesis data is limited, structurally analogous compounds suggest:

  • Multi-step synthesis : Starting with furan-2-yl ethylamine, followed by cyclization with nitrile oxides to form the oxadiazole ring.
  • Reaction optimization : Use of coupling agents like EDCI/HOBt for carboxylic acid activation and refluxing in aprotic solvents (e.g., DMF, THF) .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.
  • Stability : Degradation under acidic/basic conditions is likely due to the oxadiazole ring’s susceptibility to hydrolysis. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between this compound and its structural analogs?

  • Comparative SAR Studies : Analyze analogs from databases (e.g., PubChem) with substituent variations. For example:

    Analog StructureKey SubstituentsReported Activity
    5-Phenyl-oxadiazolePhenyl groupAntimicrobial
    Furan-2-carboxylic acid derivativesFuran ringAnti-inflammatory
  • Dose-response assays : Test across multiple concentrations to rule out false negatives/positives due to solubility or assay interference .

Q. What strategies optimize reaction yield during synthesis?

  • Catalytic systems : Use Pd/C or CuI catalysts for cyclization steps to enhance efficiency.
  • Byproduct mitigation : Employ column chromatography or preparative HPLC for purification. Evidence from similar oxadiazole syntheses shows yields improve with slow reagent addition and temperature control (e.g., 0–5°C for exothermic steps) .

Q. How does the furan ring influence reactivity and bioactivity?

  • Reactivity : The furan’s electron-rich π-system facilitates electrophilic substitutions (e.g., nitration, halogenation) but may oxidize under strong acidic conditions.
  • Bioactivity : Furan rings enhance interactions with biological targets (e.g., enzymes via π-π stacking or hydrogen bonding). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like COX-2 or bacterial FabH .

Q. What computational methods predict structure-activity relationships (SAR) of derivatives?

  • DFT Calculations : To map electron density and identify reactive sites (e.g., HOMO/LUMO analysis of the oxadiazole ring).
  • Molecular Dynamics Simulations : Assess stability in lipid bilayers or protein binding pockets.
  • QSAR Models : Train using datasets of oxadiazole derivatives to correlate substituents with bioactivity .

Q. How can researchers minimize byproducts during synthesis?

  • Stepwise monitoring : Use TLC or LC-MS to track intermediate formation.
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid with tert-butyl esters) during cyclization.
  • Green chemistry approaches : Replace toxic solvents (e.g., DCM) with ionic liquids or scCO₂ to reduce side reactions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) to confirm purity .
  • Assay Design : For cytotoxicity studies, include positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO < 0.1% v/v) .

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